molecular formula C9H13N5S B14216707 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide CAS No. 828245-59-6

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide

Katalognummer: B14216707
CAS-Nummer: 828245-59-6
Molekulargewicht: 223.30 g/mol
InChI-Schlüssel: OPBZQHPEHWWNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide is a chemical compound with the molecular formula C8H12N4S. It is known for its unique structure, which includes a pyrazole ring substituted with amino, cyano, and carbothioamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-cyano-3-(2-methylpropyl)pyrazole-5-thiol, with an amine source like ammonia or an amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

828245-59-6

Molekularformel

C9H13N5S

Molekulargewicht

223.30 g/mol

IUPAC-Name

5-amino-4-cyano-N-(2-methylpropyl)pyrazole-1-carbothioamide

InChI

InChI=1S/C9H13N5S/c1-6(2)4-12-9(15)14-8(11)7(3-10)5-13-14/h5-6H,4,11H2,1-2H3,(H,12,15)

InChI-Schlüssel

OPBZQHPEHWWNGE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=S)N1C(=C(C=N1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.